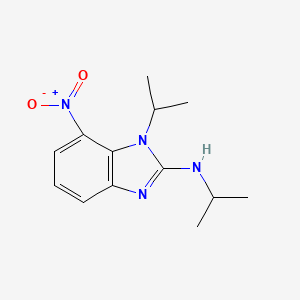
5,8-Dibromooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromooctanoic acid is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of octanoic acid, where two bromine atoms are substituted at the 5th and 8th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,8-Dibromooctanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid derivatives. For instance, starting with ethyl 8-bromooctanoate, the compound can be further brominated to introduce the second bromine atom at the 5th position. The reaction typically involves the use of brominating agents such as phosphorus tribromide or thionyl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 5,8-dihydroxyoctanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of brominated compounds.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted octanoic acids, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,8-Dibromooctanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated fatty acids on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,8-dibromooctanoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound. The pathways involved may include the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromooctanoic Acid: A mono-brominated derivative of octanoic acid.
5-Bromooctanoic Acid: Another mono-brominated derivative with the bromine at the 5th position.
5,8-Dichlorooctanoic Acid: A similar compound with chlorine atoms instead of bromine.
Uniqueness
5,8-Dibromooctanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its mono-brominated or chlorinated counterparts .
Propiedades
Número CAS |
144616-08-0 |
|---|---|
Fórmula molecular |
C8H14Br2O2 |
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
5,8-dibromooctanoic acid |
InChI |
InChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12) |
Clave InChI |
ZRQJAKQPQIPJNQ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCCBr)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


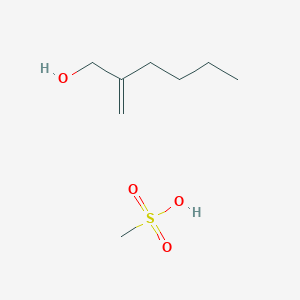

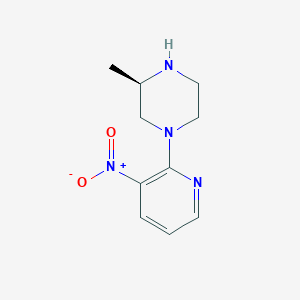
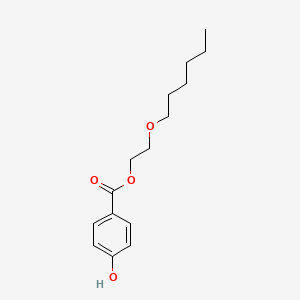
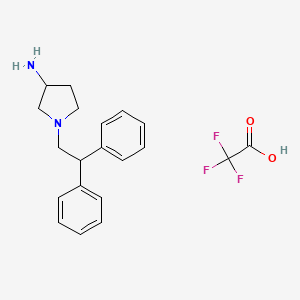

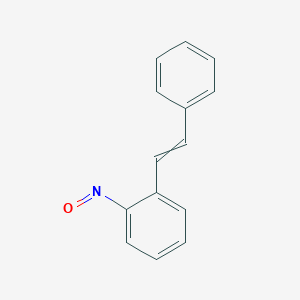
![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
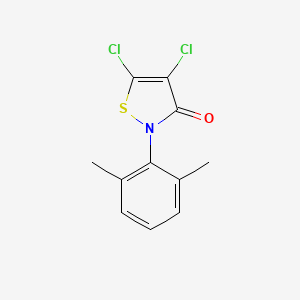
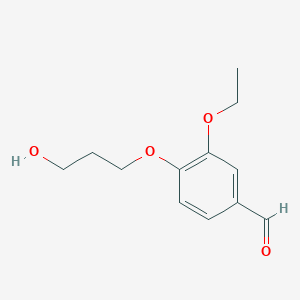
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
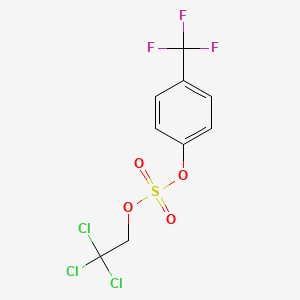
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
